LogP Modulation: Quantifiable Lipophilicity Tuning vs. Non-Fluorinated Analog
The introduction of a single fluorine atom at the 3-position of the azetidine ring provides a measurable and predictable increase in lipophilicity when compared to the non-fluorinated analog, 1-Benzhydrylazetidine. This is a critical parameter for optimizing membrane permeability and oral absorption in drug candidates. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3676 (calculated) |
| Comparator Or Baseline | 1-Benzhydrylazetidine (CAS 107128-00-7) LogP = 3.01 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.36 units |
| Conditions | Computational prediction (XLogP) |
Why This Matters
This quantifiable shift in LogP allows medicinal chemists to fine-tune a molecule's lipophilicity for optimal passive diffusion and solubility without altering the core scaffold's molecular weight or complexity.
- [1] Molbase. (n.d.). 1-(Diphenylmethyl)-3-fluoroazetidine (CAS 617718-45-3) Compound Information. Retrieved from https://qiye.molbase.cn/d11953/715824-1748094/. LogP value: 3.3676. View Source
